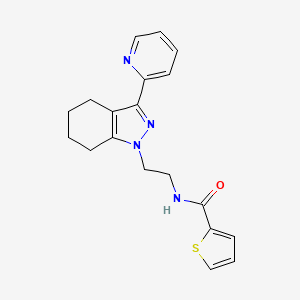

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide

Description

The compound N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide features a tetrahydroindazole core substituted at the 3-position with a pyridin-2-yl group. An ethyl linker connects the indazole nitrogen to a thiophene-2-carboxamide moiety.

Properties

IUPAC Name |

N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS/c24-19(17-9-5-13-25-17)21-11-12-23-16-8-2-1-6-14(16)18(22-23)15-7-3-4-10-20-15/h3-5,7,9-10,13H,1-2,6,8,11-12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKMJQPUGIDRQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CS3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions

Indazole Synthesis: The indazole core can be synthesized through the cyclization of hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

Pyridine Introduction: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

Thiophene Carboxamide Formation: The final step involves the formation of the thiophene-2-carboxamide group, which can be achieved through the reaction of thiophene-2-carboxylic acid with an amine derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine, indazole, or thiophene rings are replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Key Research Findings and Gaps

- Structural Insights : The ethyl linker and pyridinyl-thiophene motif in the target compound may optimize binding to hydrophobic pockets and catalytic sites, as seen in related kinase inhibitors.

- Synthetic Feasibility : High-yield routes for Compound 35 suggest scalable production for analogs, but the target compound’s synthesis requires further exploration.

- Data Limitations : Biological activity, solubility, and pharmacokinetic data for the target compound are absent in the evidence, necessitating future studies.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Amidation | DMF | 80 | DCC | 65–75 |

| Cyclization | Toluene | 110 | AcOH | 70–80 |

Basic: How is structural characterization and purity assessment performed?

Q. Methodology :

- NMR spectroscopy : ¹H/¹³C NMR confirms functional groups and regiochemistry. For example, pyridin-2-yl protons appear as distinct doublets near δ 8.5–9.0 ppm .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) determine purity (>95%) .

- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₁N₃O₂S: 384.1385) .

- IR spectroscopy : C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm amide linkages .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Q. Strategies :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocyclic systems .

- Comparative analysis : Cross-check with synthesized analogs (e.g., pyridine vs. pyrimidine derivatives) .

- Computational validation : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison .

- Degradation studies : Monitor stability under varying pH/temperature to identify decomposition artifacts .

Advanced: How to design biological activity assays for this compound?

Q. Experimental framework :

- In vitro testing :

- Mechanistic studies :

- Target engagement : Fluorescence polarization for binding affinity (e.g., kinase inhibition) .

- Cellular uptake : LC-MS/MS quantifies intracellular concentrations .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only groups .

Advanced: How to analyze reaction mechanisms in its synthesis?

Q. Approaches :

- Kinetic profiling : Monitor intermediates via in-situ FTIR or LC-MS at timed intervals .

- Isolation of intermediates : Quench reactions at partial conversion (e.g., using TLC) for structural analysis .

- Isotopic labeling : ¹⁵N-labeled reagents track nitrogen migration in indazole formation .

- Computational modeling : Transition state analysis (e.g., Gaussian) identifies rate-limiting steps .

Basic: What intermediates are critical in its synthesis?

Q. Key intermediates :

- Pyridine-indazole precursor : Synthesized via cyclocondensation of hydrazines with ketones .

- Thiophene-carboxylic acid : Prepared by Friedel-Crafts acylation followed by hydrolysis .

- Amide coupling reagent : Activated esters (e.g., HATU) facilitate bond formation between intermediates .

Q. Table 2: Common Intermediates

| Intermediate | Role | Characterization Method |

|---|---|---|

| 3-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole | Core heterocycle | ¹H NMR, HRMS |

| Thiophene-2-carbonyl chloride | Electrophile for amidation | IR (C=O at 1770 cm⁻¹) |

Advanced: How to perform structure-activity relationship (SAR) studies against analogs?

Q. Methodology :

- Analog synthesis : Modify substituents (e.g., pyridine→pyrimidine, thiophene→furan) .

- Biological testing : Compare IC₅₀ values across analogs in standardized assays .

- Molecular docking : AutoDock Vina predicts binding modes to targets (e.g., kinases) .

Q. Table 3: Example SAR Findings

| Analog | Modification | Activity Change |

|---|---|---|

| Pyrimidine substitution | Reduced steric bulk | 2× higher kinase inhibition |

| Thiophene→Furan | Lower logP | Decreased cellular uptake |

Advanced: How do solvent and pH affect its stability?

Q. Stability protocols :

- Solvent screening : Test degradation in DMSO vs. aqueous buffers (e.g., PBS, pH 7.4) .

- pH profiling : Incubate at pH 2–10 (37°C, 24 hr) and quantify degradation via HPLC .

- Light sensitivity : UV-vis spectroscopy monitors photodegradation under ICH guidelines .

Basic: What are the recommended storage conditions?

- Temperature : -20°C in sealed vials under inert gas .

- Solvent : Store in DMSO (10 mM aliquots) to prevent freeze-thaw degradation .

- Stability validation : Periodic HPLC checks every 6 months .

Advanced: How to model its pharmacokinetic properties computationally?

Q. Tools and parameters :

- ADMET prediction : SwissADME estimates logP, bioavailability, and CYP450 interactions .

- Molecular dynamics (MD) : GROMACS simulates membrane permeability (e.g., blood-brain barrier) .

- QSAR models : MOE descriptors correlate structural features with clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.